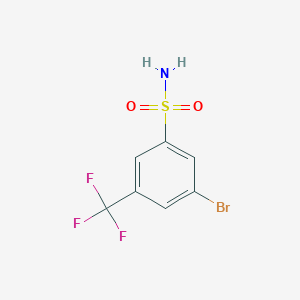

3-Bromo-5-trifluoromethylbenzenesulfonamide

Descripción general

Descripción

The compound "3-Bromo-5-trifluoromethylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group that has been extensively studied due to its utility in various chemical reactions and potential biological activities. The presence of a bromine atom and a trifluoromethyl group on the benzene ring suggests that this compound could be of interest in the synthesis of more complex molecules and in medicinal chemistry as a potential pharmacophore .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the use of halogenating agents or rearrangement reactions. For instance, the Hofmann rearrangement of primary arenesulfonamides using p-trifluoromethylphenyl(difluoro)-lambda(3)-bromane has been reported to afford N-arylsulfamoyl fluorides at room temperature . Additionally, click chemistry approaches have been utilized to synthesize novel benzene- and tetrafluorobenzenesulfonamides . The synthesis of sodium N-bromo-p-nitrobenzenesulfonamide and its use as an oxidizing titrant also highlights the synthetic utility of brominated benzenesulfonamide derivatives . Furthermore, the use of N-fluorobenzenesulfonimide (NFSI) for the fluorination of aromatic rings indicates the versatility of sulfonamide derivatives in chemical transformations .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be elucidated using techniques such as single-crystal X-ray analysis. For example, the structure of N-p-tolylsulfamoyl fluoride, a product of Hofmann rearrangement, was determined by this method . The crystal structure of other sulfonamides in adduct with human carbonic anhydrase II has provided insights into the factors governing their inhibitory power . These structural analyses are crucial for understanding the reactivity and potential interactions of these compounds with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in a variety of chemical reactions. The bromination of carbanionic substrates using N,N-Dibromobenzenesulfonamide under mild conditions is one such example . The reaction of propenylbenzene derivatives with N,N-dibromobenzenesulfonamide has been studied, yielding various brominated products . Additionally, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with nucleophiles like dimethyl malonate and methyl acetoacetate demonstrate the synthetic applications of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their substituents. The introduction of electron-donating or electron-withdrawing groups can affect their reactivity and interactions with enzymes such as carbonic anhydrases . The solvate form of tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, for example, exhibits specific coordination geometry around the bismuth atom, which could influence its reactivity . The properties of these compounds, such as solubility, stability, and reactivity, are essential for their practical applications in synthesis and potential therapeutic use.

Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

3-Bromo-5-trifluoromethylbenzenesulfonamide derivatives have been explored for their potential in photodynamic therapy, particularly in cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its useful properties as a photosensitizer in photodynamic therapy due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Analytical Applications

Vandenheuvel and Gruber (1975) described the use of derivatives of 3-Bromo-5-trifluoromethylbenzenesulfonamide in gas-liquid chromatography. They found that certain derivatives possess excellent chromatographic properties and can be prepared at the submicrogram level, making them valuable for analytical studies, such as the determination of specific sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).

Chemical Synthesis and Structure Analysis

Research by Sharutin and Sharutina (2016) on tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate solvate with toluene has provided insights into the synthesis and structural analysis of benzenesulfonamide derivatives. Their work detailed the crystal structure and coordination of bismuth atoms in these compounds, contributing to the understanding of their chemical behavior and potential applications (Sharutin & Sharutina, 2016).

Titration and Oxidizing Applications

Gowda et al. (1983) explored the use of sodium N-bromo-p-nitrobenzenesulfonamide, a derivative of benzenesulfonamide, as an oxidizing titrant in analytical chemistry. This compound was found to be effective for the direct titration of various substances, such as ascorbic acid and sulfite, showcasing its practical utility in chemical analysis (Gowda et al., 1983).

Propiedades

IUPAC Name |

3-bromo-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCGGYKHNMWDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619601 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-trifluoromethylbenzenesulfonamide | |

CAS RN |

214210-15-8 | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214210-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

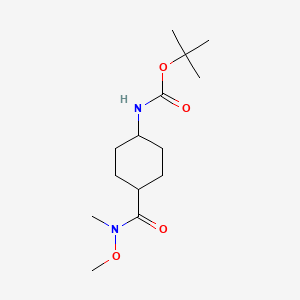

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)